molecular formula C14H20N2O2S B3972618 1-(4-Ethoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea

1-(4-Ethoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea

Cat. No.: B3972618
M. Wt: 280.39 g/mol
InChI Key: PHGRNSIPZYNJBS-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a phenyl ring substituted with an ethoxy group and a thiourea moiety linked to an oxolan-2-ylmethyl group.

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea typically involves the reaction of 4-ethoxyaniline with oxolan-2-ylmethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfenic, sulfinic, or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The thiourea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isothiocyanate.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a valuable tool in drug discovery and development.

    Medicine: Due to its potential biological activities, it is investigated for therapeutic applications. Researchers are exploring its efficacy and safety in preclinical studies.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(oxolan-2-ylmethyl)thiourea: Lacks the ethoxy group, leading to different reactivity and biological activity.

    1-(4-Methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea: Contains a methoxy group instead of an ethoxy group, which can influence its chemical and biological properties.

    1-(4-Chlorophenyl)-3-(oxolan-2-ylmethyl)thiourea: The presence of a chlorine atom can significantly alter its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-2-17-12-7-5-11(6-8-12)16-14(19)15-10-13-4-3-9-18-13/h5-8,13H,2-4,9-10H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGRNSIPZYNJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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